methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate β-enaminone with 3-methyl-1H-pyrazol-5-amine under specific conditions . The reaction is carried out in a solvent such as ethanol, and the mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and purified .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of more efficient solvents and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .
Scientific Research Applications
Methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing antitumor agents and enzyme inhibitors.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and organic light-emitting devices.
Biological Research: It is employed in studies related to bioimaging and chemosensors.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects . The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Uniqueness
Methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2091448-85-8 |
---|---|
Molecular Formula |
C9H8BrN3O2 |
Molecular Weight |
270.1 |
Purity |
95 |
Origin of Product |
United States |
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